4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid
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Overview
Description
4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylmethoxy group, and a pentanoic acid chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and phenylmethoxy-substituted compounds. Examples include:
- 4-Phenyl-2-[2-oxo-3-(4-methoxyphenyl)pyrrolidin-1-yl]butanoic acid
- 3-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]propanoic acid
Uniqueness
What sets 4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(2)14-21(23(26)27)24-13-12-20(22(24)25)18-8-10-19(11-9-18)28-15-17-6-4-3-5-7-17/h3-11,16,20-21H,12-15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFTBBZWMBOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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